

Predicted ADME properties of 2-(3-Fluorophenoxy)ethylamine

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Compound of Interest

Compound Name: 2-(3-Fluorophenoxy)ethylamine

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An In-Depth Technical Guide to the Predicted ADME Properties of 2-(3-Fluorophenoxy)ethylamine

Abstract

The successful progression of a new chemical entity (NCE) from a promising hit to a marketable drug is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Unfavorable pharmacokinetic properties are a leading cause of late-stage clinical trial failures, resulting in significant financial and temporal losses.[1] This technical guide provides a comprehensive, in-silico analysis of the predicted ADME and toxicity (ADMET) properties of **2-(3-Fluorophenoxy)ethylamine**, a fluorinated amine derivative that serves as a versatile building block in medicinal chemistry.[2] By leveraging a suite of robust computational models, we aim to construct a foundational pharmacokinetic profile for this compound. This document is intended for researchers, medicinal chemists, and drug development professionals, offering predictive insights to guide early-stage decision-making, prioritize experimental resources, and anticipate potential development challenges. Methodologies for both in-silico prediction and subsequent in-vitro validation are detailed to provide a self-validating framework for NCE characterization.

Introduction: The Imperative of Early ADMET Profiling

2-(3-Fluorophenoxy)ethylamine (CAS: 120351-93-1) is a small molecule featuring a fluorinated phenyl ring linked via an ether to an ethylamine moiety.[3] The strategic incorporation of fluorine is a common tactic in medicinal chemistry to modulate physicochemical properties and enhance metabolic stability.[4] As a structural motif, phenoxyethylamines are present in various biologically active agents, making a thorough understanding of this scaffold's ADMET characteristics essential.

The modern drug discovery paradigm emphasizes a "fail early, fail cheap" approach. Assessing ADMET properties during the initial stages of development allows for the rational design and selection of candidates with a higher probability of clinical success.[5] Computational, or in silico, ADMET prediction offers a rapid, cost-effective method to screen large numbers of compounds, reducing reliance on extensive animal testing and focusing laboratory resources on the most promising candidates.[6][7] This guide synthesizes data from multiple predictive algorithms to create a holistic ADMET profile for **2-(3-Fluorophenoxy)ethylamine**, establishing a critical baseline for its potential as a drug scaffold.

Foundational Physicochemical and Lipophilicity Profile

The ADME profile of a molecule is fundamentally governed by its physicochemical properties. Parameters such as molecular weight (MW), lipophilicity (logP), topological polar surface area (TPSA), and aqueous solubility (logS) dictate how a compound interacts with biological membranes, proteins, and metabolic enzymes.[8]

The predicted physicochemical properties for **2-(3-Fluorophenoxy)ethylamine** are summarized below. These values were aggregated from publicly available databases and leading prediction platforms like SwissADME and pkCSM.[9][10]

Table 1: Predicted Physicochemical Properties of **2-(3-Fluorophenoxy)ethylamine**

Property	Predicted Value	Interpretation & Significance
Molecular Formula	C ₈ H ₁₀ FNO	Basic structural information.[3]
Molecular Weight	155.17 g/mol	Well within Lipinski's rule-of-five (<500), favoring good absorption and distribution.[3]
Consensus logP	1.45 - 1.60	Optimal lipophilicity for balancing aqueous solubility and membrane permeability.[8] [9]
TPSA	38.3 Å ²	Low polarity, suggesting good potential for passive diffusion across membranes, including the blood-brain barrier.[9]
Aqueous Solubility (logS)	-2.5 to -2.8	Predicted to be soluble to moderately soluble in water.[9]
pKa (Basic)	9.5 - 10.0	The primary amine is expected to be protonated at physiological pH (7.4), influencing solubility and receptor interactions.
Rotatable Bonds	4	Indicates good conformational flexibility, which is within typical ranges for orally bioavailable drugs.[11]

Absorption: Predicting Oral Bioavailability

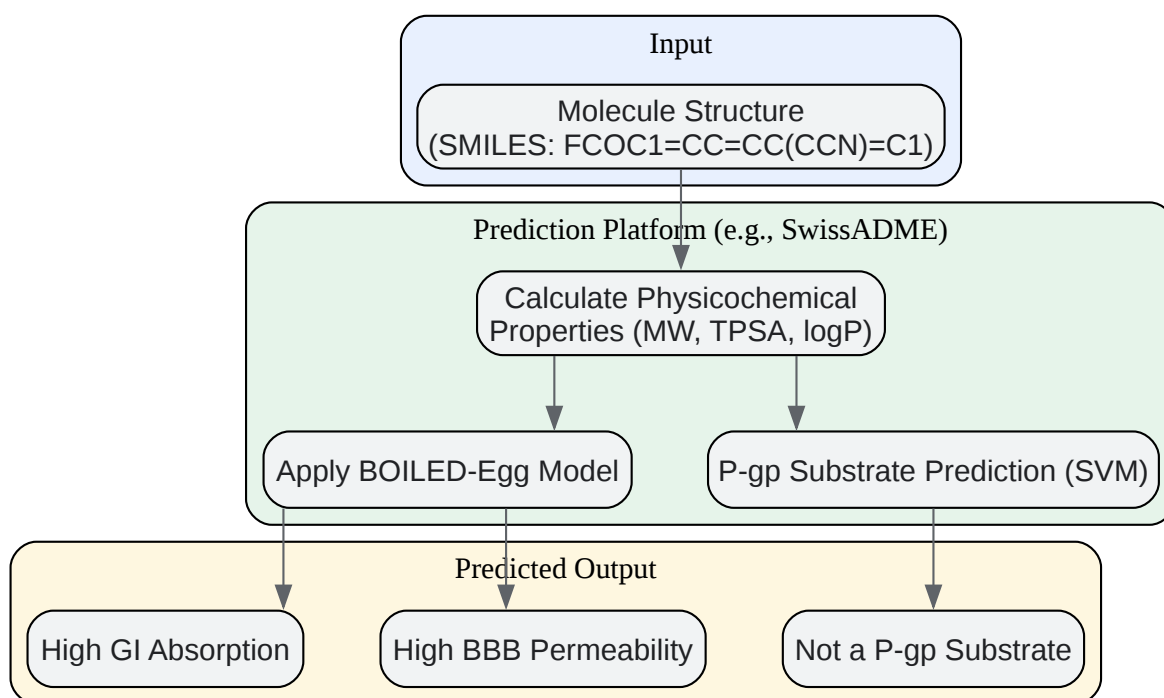
Absorption determines the extent to which a drug enters systemic circulation. For orally administered drugs, this involves traversing the gastrointestinal (GI) tract and avoiding extensive first-pass metabolism. Key predictors include human intestinal absorption (HIA) and interaction with efflux transporters like P-glycoprotein (P-gp).[12]

Table 2: Predicted Absorption Properties

Parameter	Predicted Outcome	Method/Model	Implication for Development
GI Absorption	High	SwissADME (BOILED-Egg Model) [13]	High probability of passive absorption from the gut.
Oral Bioavailability Score	0.55	SwissADME [11]	Indicates a good probability of having >10% oral bioavailability in rats.
Caco-2 Permeability	High (>0.9 log Papp)	pkCSM [14]	Suggests high transcellular permeability, a prerequisite for good oral absorption.
P-gp Substrate	No	SwissADME, pkCSM [9] [14]	Low risk of being actively pumped out of intestinal cells, enhancing net absorption.

The combination of low molecular weight, optimal lipophilicity, and predicted high permeability suggests that **2-(3-Fluorophenoxy)ethylamine** is likely to be well-absorbed following oral administration. Its status as a non-substrate of the P-gp efflux pump further strengthens this prediction.[\[15\]](#)

Workflow for In-Silico Absorption Prediction



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Caption: In-silico workflow for predicting absorption and BBB permeability.

Protocol: In-Vitro Caco-2 Permeability Assay

This protocol serves as a standard method to experimentally validate the in-silico permeability predictions.

- **Cell Culture:** Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for spontaneous differentiation into a polarized monolayer mimicking the intestinal epithelium.
- **Monolayer Integrity Check:** Measure the transepithelial electrical resistance (TEER) to confirm monolayer confluence and tight junction integrity. A TEER value $>200 \Omega \cdot \text{cm}^2$ is typically required.

- **Permeability Measurement (Apical to Basolateral):** a. Remove the culture medium from both apical (AP) and basolateral (BL) chambers. b. Add the test compound (e.g., at 10 μ M in transport buffer) to the AP chamber. c. Add fresh transport buffer to the BL chamber. d. Incubate at 37°C with gentle shaking. e. Collect samples from the BL chamber at various time points (e.g., 30, 60, 90, 120 minutes) and from the AP chamber at t=0 and t=120.
- **Efflux Ratio Measurement (Bidirectional Transport):** a. Concurrently, perform the experiment in the reverse direction (BL to AP) to determine the efflux ratio. b. The efflux ratio ($P_{app}(B-A) / P_{app}(A-B)$) indicates active transport. A ratio >2 is a common indicator of active efflux (e.g., by P-gp).
- **Quantification:** Analyze the concentration of the compound in the collected samples using LC-MS/MS.
- **Data Analysis:** Calculate the apparent permeability coefficient (P_{app}) in cm/s. Classify permeability as low ($<1 \times 10^{-6}$), medium ($1-10 \times 10^{-6}$), or high ($>10 \times 10^{-6}$).

Distribution: Where the Compound Goes

Distribution describes the reversible transfer of a drug from the bloodstream into various tissues and organs. It is influenced by blood flow, plasma protein binding (PPB), and the ability to cross physiological barriers like the blood-brain barrier (BBB).

Table 3: Predicted Distribution Properties

Parameter	Predicted Value	Method/Model	Implication for Development
Volume of Distribution (VDss)	> 0.45 L/kg	pkCSM[10]	Suggests the compound will distribute into tissues rather than being confined to the bloodstream.
Blood-Brain Barrier (BBB) Permeability	Permeable (logBB > 0)	pkCSM, SwissADME[13][14]	The compound is predicted to cross the BBB, making it a potential candidate for centrally acting agents.
Plasma Protein Binding (PPB)	~75-85%	pkCSM	Moderate binding; a significant fraction will be free to interact with targets, but binding is sufficient to aid distribution.

The molecule's favorable physicochemical properties (low TPSA, moderate lipophilicity) strongly support the prediction of BBB penetration.[13] This is a critical parameter that defines the therapeutic potential of the scaffold for neurological targets.

Metabolism: Chemical Transformation and Clearance

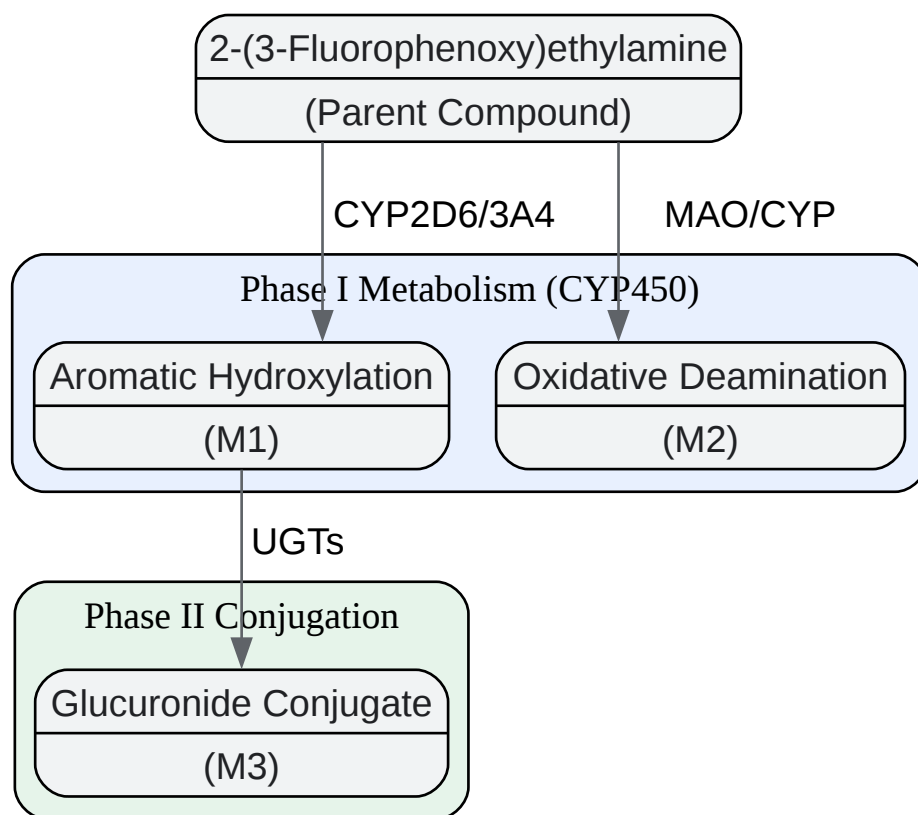
Metabolism involves the enzymatic conversion of drugs into more water-soluble compounds (metabolites) to facilitate their excretion. This process is primarily carried out by the Cytochrome P450 (CYP) family of enzymes in the liver.[16] Understanding a compound's metabolic profile is crucial for predicting its half-life and potential for drug-drug interactions (DDI).

Table 4: Predicted Metabolic Profile

Parameter	Predicted Outcome	Method/Model	Implication for Development
CYP2D6 Inhibitor	Yes	SwissADME, pkCSM[9][14]	Potential for DDIs with co-administered drugs that are CYP2D6 substrates.
CYP3A4 Inhibitor	No	SwissADME, pkCSM[9][14]	Lower risk of DDIs with the most common metabolic pathway for drugs.
Primary Metabolic Isoforms	CYP2D6, CYP3A4	pkCSM[14]	These enzymes are likely the main drivers of the compound's clearance.
Metabolic Stability	Moderate to High	Expert Analysis	The C-F bond is highly stable and resistant to cleavage. Metabolism will likely occur on the ethylamine side chain or via aromatic hydroxylation.[4][17]

The prediction that **2-(3-Fluorophenoxy)ethylamine** is a CYP2D6 inhibitor is a significant finding.[9] This necessitates careful consideration during lead optimization and flags a potential for DDIs if developed further. The fluorine atom at the 3-position is expected to block hydroxylation at that site, potentially directing metabolism to other positions on the aromatic ring or the ethylamine chain (e.g., deamination).[18]

Predicted Metabolic Pathways



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Caption: Predicted primary metabolic pathways for the compound.

Protocol: In-Vitro Metabolic Stability Assay

- Reagents: Human liver microsomes (HLMs), NADPH regenerating system, test compound, positive control (e.g., testosterone).
- Incubation: a. Pre-warm HLM suspension (e.g., 0.5 mg/mL) in buffer at 37°C. b. Add the test compound (final concentration, e.g., 1 μ M). c. Initiate the reaction by adding the pre-warmed NADPH regenerating system. d. Incubate at 37°C.
- Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.
- Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant for the remaining parent compound using LC-MS/MS.

- **Data Calculation:** Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line corresponds to the rate of elimination (k). Calculate the in-vitro half-life ($t_{1/2} = 0.693/k$) and intrinsic clearance (CL_{int}).

Excretion and Toxicity: Final Elimination and Safety Profile

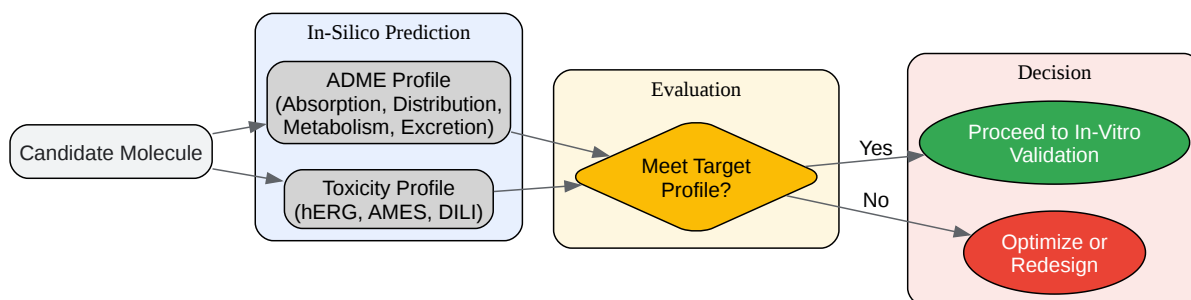
Excretion is the final removal of the drug and its metabolites from the body, typically via the kidneys (urine) or liver (bile). Toxicity assessment is paramount for ensuring patient safety. Early flags for mutagenicity, cardiotoxicity, and hepatotoxicity are critical.

Table 5: Predicted Excretion and Toxicity Profile

Parameter	Predicted Value	Method/Model	Implication for Development
Total Clearance (log ml/min/kg)	~0.5 - 0.7	pkCSM[14]	Suggests a moderate rate of clearance from the body.
AMES Toxicity	Non-mutagenic	pkCSM, SwissADME[14]	Low risk of causing genetic mutations.
hERG Inhibition	Potential Inhibitor (Low to Moderate)	pkCSM, Expert Analysis	The presence of a basic amine and an aromatic ring are common features in hERG blockers. This requires experimental validation.[19][20]
Hepatotoxicity (DILI)	Low Probability	pkCSM[14]	Predicted to have a low risk of causing drug-induced liver injury.
Acute Oral Toxicity (LD ₅₀)	Category 3/4 (Rat)	pkCSM[14]	Predicted to be harmful if swallowed, typical for many small molecule drugs.

The most significant flag in this profile is the potential for hERG inhibition. Blockade of the hERG potassium channel can lead to fatal cardiac arrhythmias.[20][21] While the in-silico prediction is not definitive, it strongly indicates that experimental validation (e.g., patch-clamp electrophysiology) should be a high-priority follow-up activity.

ADMET Assessment and Decision Workflow



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Caption: A streamlined workflow for ADMET assessment in early discovery.

Integrated Summary and Strategic Recommendations

The comprehensive in-silico analysis of **2-(3-Fluorophenoxy)ethylamine** presents the profile of a promising chemical scaffold with several drug-like characteristics:

- **Favorable Physicochemical Properties:** The molecule adheres to Lipinski's guidelines, with optimal size, lipophilicity, and polarity.
- **Good Absorption and Distribution:** Predictions strongly suggest high passive intestinal absorption and the ability to penetrate the blood-brain barrier, making it suitable for oral administration and CNS applications.
- **Potential Liabilities:** Two key areas of concern have been identified:
 - **CYP2D6 Inhibition:** A high probability of inhibiting this major metabolic enzyme raises the risk of drug-drug interactions.
 - **hERG Channel Blockade:** A potential cardiotoxicity risk that must be experimentally evaluated as a matter of priority.

Based on this predictive profile, the following strategic recommendations are proposed:

- **Prioritized Experimental Validation:** The immediate next steps should focus on de-risking the predicted liabilities. An in-vitro CYP2D6 inhibition assay and a hERG functional assay (e.g., patch clamp) are critical.
- **Lead Optimization:** If the scaffold is pursued, medicinal chemistry efforts could focus on structural modifications to mitigate CYP2D6 and hERG activity. This might involve altering the basicity of the amine or modifying the substitution pattern on the phenoxy ring.
- **Therapeutic Application:** The predicted ability to cross the BBB makes this scaffold particularly interesting for CNS targets. However, the potential for CYP2D6 inhibition must be carefully managed, as many CNS drugs are substrates for this enzyme.

This in-silico guide provides a robust, data-driven foundation for the continued investigation of **2-(3-Fluorophenoxy)ethylamine**. By anticipating potential ADMET issues, development teams can design more efficient, targeted experimental plans, ultimately accelerating the path from chemical concept to therapeutic reality.

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